REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:13][CH3:14])[CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([C:10]([NH2:12])=O)[CH2:6][CH2:5]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:12][CH2:10][CH:7]1[CH2:6][CH2:5][N:4]([CH2:3][CH:2]([OH:1])[CH2:13][CH3:14])[CH2:9][CH2:8]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
O=C(CN1CCC(CC1)C(=O)N)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 5 h
|
Duration
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5 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CC(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |